molecular formula C9H17N B13189733 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine

3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine

Cat. No.: B13189733
M. Wt: 139.24 g/mol
InChI Key: ATGWYDASSLSAHL-UHFFFAOYSA-N
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Description

3-(Bicyclo[310]hexan-2-YL)propan-1-amine is a bicyclic amine compound characterized by a unique bicyclo[310]hexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of photoredox catalysis and efficient reaction conditions are key to achieving industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield saturated amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the bicyclic amine, such as ketones, alcohols, and substituted amines.

Scientific Research Applications

3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bicyclo[31

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3-(2-bicyclo[3.1.0]hexanyl)propan-1-amine

InChI

InChI=1S/C9H17N/c10-5-1-2-7-3-4-8-6-9(7)8/h7-9H,1-6,10H2

InChI Key

ATGWYDASSLSAHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)CCCN

Origin of Product

United States

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